Potency vs. 2-Acetoxycaesaldekarin E
2-Acetoxy-3-deacetoxycaesaldekarin E exhibits an IC50 value of 0.098 μM against Plasmodium falciparum FCR-3/A2 in vitro, whereas its close structural analog 2-acetoxycaesaldekarin E demonstrates an IC50 of 6.5 μM under identical experimental conditions [1]. This represents a 66-fold improvement in potency attributable solely to the deacetoxylation at the C-3 position.
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 0.098 μM |
| Comparator Or Baseline | 2-Acetoxycaesaldekarin E: 6.5 μM |
| Quantified Difference | 66.3-fold more potent |
| Conditions | Plasmodium falciparum FCR-3/A2 strain; CH2Cl2 extract of Caesalpinia crista seed kernels |
Why This Matters
For procurement decisions, this data confirms that substituting the target compound with the more readily available 2-acetoxycaesaldekarin E would require a 66-fold higher concentration to achieve equivalent antimalarial effect, dramatically increasing off-target risk and experimental cost.
- [1] Egieyeh, S. A., Syce, J., Malan, S. F., & Christoffels, A. (2016). Prioritization of anti-malarial hits from nature: chemo-informatic profiling of natural products with in vitro antiplasmodial activities and currently registered anti-malarial drugs. Malaria Journal, 15, 50. View Source
